Compound Description: GDC-0994 (22) is an orally bioavailable, small-molecule inhibitor with selectivity for extracellular signal-regulated kinase 1/2 (ERK1/2) kinase activity. [] This compound is under investigation for its potential in cancer treatment as ERK1/2 is a key node within the commonly dysregulated RAS/RAF/MEK/ERK signaling cascade in cancer. []
Relevance: While not structurally identical to the target compound, GDC-0994 also contains a 1-methyl-1H-pyrazol-yl moiety linked to a pyrimidine ring. [] Comparing the activity profiles of GDC-0994 and N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide could provide insights into the impact of structural variations on biological activity.
AMG 337
Compound Description: AMG 337 is a potent and selective small molecule inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase. [] It exhibits desirable pharmacokinetic properties and robust antitumor activity in preclinical models. []
Relevance: This compound shares the 1-methyl-1H-pyrazol-4-yl group with the target compound N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide. [] Studying their structural differences can provide valuable information regarding the structure-activity relationships within this chemical class.
PF-06747775 (21)
Compound Description: PF-06747775 (21) is a high-affinity, irreversible inhibitor of mutant epidermal growth factor receptor (EGFR) designed for treating non-small cell lung cancer. [] This compound demonstrates potent activity against common EGFR mutations while maintaining selectivity over wild-type EGFR. []
Relevance: PF-06747775 incorporates a 3-methoxy-1-methyl-1H-pyrazol-4-yl group, similar to the 1-methyl-1H-pyrazol-4-yl moiety found in N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide. [] The subtle difference in the pyrazole substitution pattern could influence binding affinity and selectivity profiles, warranting further investigation.
TAS-116 (16e)
Compound Description: TAS-116 (16e) is a potent and selective inhibitor of heat shock protein 90 (HSP90)α and HSP90β, making it a potential candidate for cancer therapy. [] This compound exhibits oral bioavailability in preclinical models and demonstrates significant antitumor activity. []
Relevance: Although structurally distinct from the target compound, TAS-116 incorporates a 1-methyl-1H-pyrazol-4-yl group linked to an imidazole ring. [] Studying the structural variations and their effects on target selectivity and biological activity could provide valuable insights for drug discovery efforts.
MK-8033 (11r)
Compound Description: MK-8033 (11r) acts as a dual inhibitor of the c-Met and Ron receptor tyrosine kinases, demonstrating preferential binding to their activated conformations. [] This selectivity profile makes it a promising therapeutic agent for cancer treatment. []
Relevance: MK-8033 shares the 1-methyl-1H-pyrazol-4-yl moiety with N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide. [] Comparing their structural differences, particularly the variations in the aromatic core and substituents, can aid in understanding their divergent target selectivity profiles.
Compound Description: This compound acts as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. [] It shows promise for treating central nervous system disorders and demonstrates favorable pharmacokinetics and good brain penetration. []
Relevance: Although it contains an imidazole ring instead of a pyrazole, this compound shares a similar overall structure and the key (aryl)pyridinyl-methylamide motif with N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide. [] Comparing their pharmacological profiles can reveal the influence of switching from pyrazole to imidazole on GlyT1 inhibitory activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.